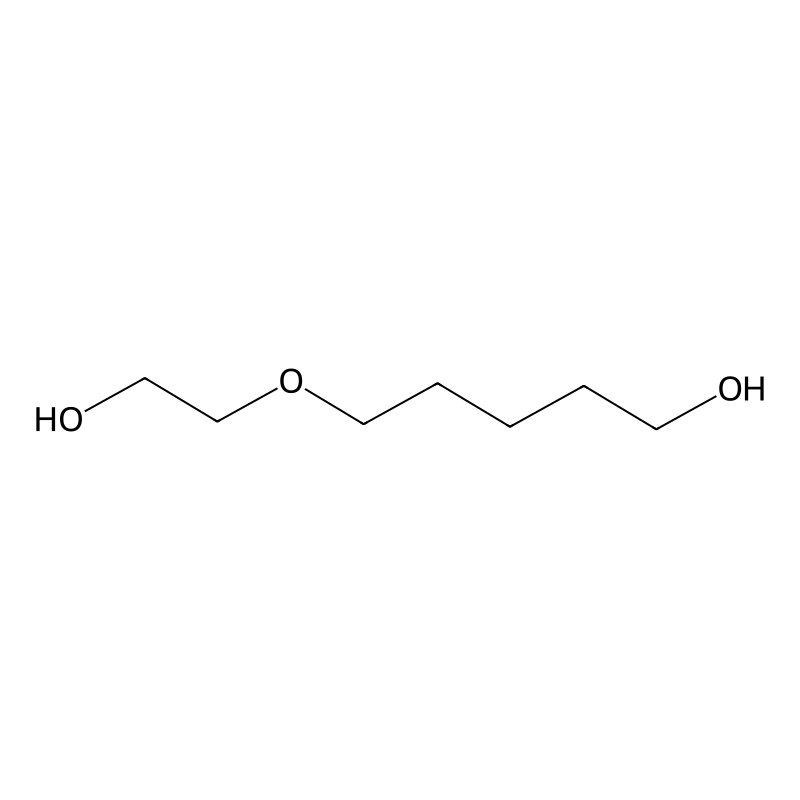5-(2-hydroxyethoxy)pentan-1-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-(2-hydroxyethoxy)pentan-1-ol is a multifunctional tertiary alcohol characterized by its unique structure, which includes a hydroxyl group and an ether moiety. It is a colorless liquid with a slightly sweet odor, high viscosity, and hygroscopic properties. The compound has a boiling point of 273.7 °C and a melting point of -12.5 °C, with a density of 1.038 g/cm³ at 20 °C. It is soluble in water, ethanol, and most organic solvents, making it versatile for various applications.
- Esterification: The hydroxyl group can react with carboxylic acids to form esters.
- Ether Formation: The compound can participate in etherification reactions, where it reacts with alkyl halides in the presence of a base to form ethers.
- Dehydration: Under specific conditions, this compound can dehydrate to form alkenes.
These reactions make it useful as a solvent and intermediate in organic synthesis.
While specific biological activity data for 5-(2-hydroxyethoxy)pentan-1-ol is limited, its chemical structure suggests potential interactions with biological systems. It has been investigated for applications in biotechnology and materials science, particularly as an additive in coatings and adhesives. Current research indicates that it may enhance mechanical properties in composite materials and could have potential as an anticancer or antimicrobial agent.
The synthesis of 5-(2-hydroxyethoxy)pentan-1-ol typically involves the reaction of 5-bromo-1-pentanol with 2-hydroxyethyl ether in the presence of potassium hydroxide. This method yields the desired compound along with some secondary products. Characterization techniques such as nuclear magnetic resonance spectroscopy, gas chromatography, and mass spectrometry are employed to confirm the identity and purity of the synthesized product.
5-(2-hydroxyethoxy)pentan-1-ol has numerous applications across various industries:
- Coatings: Used as a component in formulations for paints and coatings due to its solvent properties.
- Adhesives: Functions as an intermediate in adhesive formulations.
- Sealants: Employed in sealant production for its viscous nature and compatibility with other materials.
- Organic Synthesis: Acts as a solvent and intermediate in the synthesis of other organic compounds.
Several compounds share structural similarities with 5-(2-hydroxyethoxy)pentan-1-ol. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Pentanol | Straight-chain alcohol | Simple alcohol used primarily as a solvent |
| 2-Pentanol | Secondary alcohol | Higher boiling point; used in flavoring |
| 3-Pentanol | Secondary alcohol | Used as a solvent; less common than primary alcohols |
| Ethylene glycol | Diol; two hydroxyl groups | Commonly used as antifreeze and in plastics |
5-(2-hydroxyethoxy)pentan-1-ol is unique due to its combination of ether and alcohol functionalities, which provides it with distinct solubility properties and reactivity compared to these similar compounds .








